molecular formula C7H4N2O B053515 2-Formylisonicotinonitrile CAS No. 116308-38-4

2-Formylisonicotinonitrile

Cat. No. B053515
CAS RN: 116308-38-4
M. Wt: 132.12 g/mol
InChI Key: MKTLVFRYWOEUPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Formylisonicotinonitrile involves photoinduced reactions and microwave-mediated reactions with carboxylic acids, leading to the formation of various intermediates and products. The formation of β-formylvinylnitrene through the cleavage of the C-N single bond under photoinduced conditions and the generation of N-formylamides from microwave-induced coupling of isonitriles with carboxylic acids highlight the compound's reactive versatility (Cao, 2015); (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, reveals non-planar configurations and demonstrates good absorption and fluorescence properties, indicating its potential as a blue light emitting material. This is supported by spectroscopic, crystal structure, DFT, and photophysical studies, showcasing its chemical structure and photophysical behavior (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Chemical Reactions and Properties

The chemical reactivity of this compound is characterized by its involvement in a variety of reactions, including radical trifluoromethylation leading to the synthesis of 2-trifluoromethylindoles and the spontaneous rearrangement of 2-formyl phenylnitrene to imino ketene at low temperatures. These reactions underscore its potential for creating complex molecules through radical pathways and its reactivity under specific conditions (Zhang & Studer, 2014); (Nunes, Knezz, Reva, Fausto, & McMahon, 2016).

Physical Properties Analysis

The physical properties of this compound and its derivatives can be inferred from their molecular structure and photophysical studies. For instance, the structural analysis and DFT calculations reveal the non-planar structure and theoretical IR spectral data match with experimental values, providing insights into their stability and reactivity under different conditions (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Chemical Properties Analysis

The chemical properties of this compound are highlighted by its ability to undergo various reactions, including the formation of N-formyl imides and its role in the synthesis of beta-N (asparagine)-linked glycosyl amino acids. This demonstrates its utility in synthesizing biologically relevant molecules and its versatility in organic synthesis (Li & Danishefsky, 2008).

Scientific Research Applications

  • Organic Synthesis and Coupling Reactions :

    • Li et al. (2008) investigated the two-component coupling (2CC) reaction of carboxylic acids with isonitriles, suggesting the presence of a formimidate carboxylate mixed anhydride intermediate. This reaction is applied in the synthesis of a tripeptide featuring two formyl functional groups, demonstrating its utility in peptide synthesis (Li, Yuan, Kan, & Danishefsky, 2008).
  • Anticancer Research :

    • Mansour et al. (2021) described the synthesis of various 2-Aminonicotinonitrile derivatives, including their interaction with different bi-functional reagents, leading to the formation of diverse compounds with potential anticancer applications (Mansour, Sayed, Marzouk, & Shaban, 2021).
  • Photophysical Studies :

    • Ahipa et al. (2014) reported the synthesis, spectroscopic, crystal structure, and photophysical studies of a new nicotinonitrile derivative, highlighting its potential as a blue light-emitting material (Ahipa, Kamath, Kumar, & Adhikari, 2014).
  • Chemical Reactions and Mechanisms :

    • Various studies have explored the reactions of isonitriles with carboxylic acids, leading to the formation of N-formylamides and investigating the role of formimidate carboxylate mixed anhydride as a reactive intermediate (Li, Yuan, Berkowitz, Todaro, & Danishefsky, 2008).

Safety and Hazards

2-Formylisonicotinonitrile is associated with certain hazards. Safety information suggests that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-formylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTLVFRYWOEUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563709
Record name 2-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116308-38-4
Record name 2-Formylpyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-cyano-2-hydroxymethylpyridine (1.1 g, 8.2 mmol) from stage A in dry DMSO (18 mL) was added N,N-dicyclohexylcarbodiimide (5.08 g, 24.6 mmol) and phosphoric acid (0.4 g, 4.1 mmol). The mixture was stirred overnight at room temperature. The solid was removed by filtration and washed with ether and water. The filtrate and washings were combined, and the organic layer separated. The aqueous layer was further extracted 4 times with ether, the organics combined, dried over magnesium sulphate and evaporated. The residue was purified by SPE silica column chromatography, eluting with dichloromethane, then chloroform, then diethyl ether. Evaporation of the appropriate fractions afforded 4-cyanopyridine-2-carboxaldehyde as a solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dicyclohexylcarbodiimide
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Add selenium dioxide (2.69 g, 24.2 mmol) to a solution of 2-hydroxymethyl-isonicotinonitrile (5.86 g, 43.7 mmol) in dioxane (120 mL). Heat reaction to 80° C. After 4 hours, cool to room temperature. Add dichloromethane (500 mL) and celite and stir. After 15 minutes, filter through a plug of silica eluting with dichloromethane. Concentrate filtrate under reduced pressure to yield the title compound as an orange solid (5.30 g, 92%): 1H NMR (DMSO-d6) δ 8.19 (dd, 1H), 8.34 (t, 1H), 9.07 (dd, 1H), 10.01 (s, 1H).
Quantity
2.69 g
Type
reactant
Reaction Step One
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods IV

Procedure details

To a cooled solution of oxalyl chloride (13.2 mL, 150 mmol) in anhydrous DCM (86 mL) under nitrogen atmosphere at −78° C. was added DMSO (21.2 mL dropwise over 20 minutes. The mixture was stirred for 15 minutes at (−78° C.) before 2-hydroxymethyl-isonicotinonitrile (4.0 g, 30 mmol) dissolved in anhydrous DCM (60 mL) was added dropwise to the reaction mixture over 5 minutes. The reaction was stirred for 2 hrs at −78° C. maintaining a nitrogen atmosphere. A white solid precipitate formed and the temperature was raised to (−55° C.) and triethylamine (6.15 mL, 450 mmol) was added dropwise for over 15 minutes, cooling bath was removed allowing the mixture to warm to room temperature over 2 hrs. The mixture was diluted with DCM (400 mL) and washed with brine (2×50 mL). The aqueous phase was extracted with DCM (3×50 mL). The combined organic layers were combined and concentrated in vacuo. A buff white solid was isolated that was used without any further purification. Single peak in LC-MS analysis, (yield taken to be quantitative), m/z (LC-MS, ESP), RT=2.53 mins, (M+H)=133.0.
Quantity
13.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
86 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
6.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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